molecular formula C6H13FN2 B1489071 3-(Fluoromethyl)piperidin-1-amine CAS No. 2098035-53-9

3-(Fluoromethyl)piperidin-1-amine

Cat. No. B1489071
CAS RN: 2098035-53-9
M. Wt: 132.18 g/mol
InChI Key: SETMWZWVWNNHSH-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)piperidin-1-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a derivative of Piperidine, an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular formula of this compound is C6H13FN2. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Piperidine is also commonly used as a base for the deprotection of Fmoc-amino acids used in solid-phase peptide synthesis .

Scientific Research Applications

Synthesis and Biological Evaluation of Piperidyl Benzilates

A study by Skaddan et al. (2000) focused on the synthesis of piperidyl and pyrrolidyl benzilates derived from methyl benzilate and various piperidinol compounds. The in vitro Ki values ranged significantly, indicating diverse binding affinities. Two compounds, (R)-N-(2-Fluoroethyl)-3-piperidyl benzilate and N-(2-fluoroethyl)-4-piperidyl benzilate, were selected for fluorine-18 labeling and showed potential as in vivo probes for muscarinic acetylcholine receptors, with one exhibiting high, receptor-mediated retention in mouse brain. This suggests their applicability in measuring endogenous acetylcholine levels via in vivo imaging techniques (Skaddan, Kilbourn, Snyder, Sherman, Desmond, & Frey, 2000).

Fluorescent Derivatization of Amines

Martín and Castillo (1991) proposed 2,3-Diphenylquinolizinium bromide as a fluorogenic reagent for amino compounds, demonstrating a method for the determination of primary and secondary amines, including aromatic and cyclic compounds. This method, characterized by its precision and sensitivity, signifies the potential of piperidine derivatives in analytical chemistry, particularly in the spectrofluorimetric analysis of various amine compounds (Martín & Castillo, 1991).

Regiocontrol in Nucleophilic Ring Opening

Scheunemann et al. (2011) explored nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with a series of aliphatic and aromatic amines, achieving high regiocontrol and yields. This study presents a method for synthesizing 3-amino-piperidin-4-ols, demonstrating the versatility of piperidine derivatives in organic synthesis and the potential for creating novel compounds with significant biological or pharmacological activity (Scheunemann, Hennig, Funke, & Steinbach, 2011).

Environmental Friendly Synthesis of Repaglinide Intermediate

Liu, Huang, and Zhang (2011) developed an environmentally friendly catalytic hydrogenation method for the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a key intermediate for Repaglinide, an oral diabetes medication. This process represents an advancement in the green synthesis of pharmaceutical intermediates, highlighting the role of piperidine derivatives in the development of therapeutic agents (Liu, Huang, & Zhang, 2011).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(Fluoromethyl)piperidin-1-amine, is an important task of modern organic chemistry .

properties

IUPAC Name

3-(fluoromethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-4-6-2-1-3-9(8)5-6/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETMWZWVWNNHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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